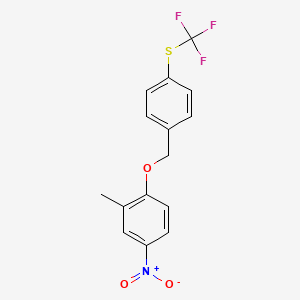
1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C16H17NO3S. It is a derivative of tetrahydroquinoline, which is a heterocyclic compound containing a quinoline ring system that has been partially hydrogenated. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol can be synthesized through several synthetic routes. One common method involves the tosylation of 1,2,3,4-tetrahydroquinolin-8-ol. The reaction typically uses p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tosyl group, yielding the parent tetrahydroquinoline.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the tosyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved can vary based on the specific context and target.
Comparación Con Compuestos Similares
1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol can be compared with other similar compounds, such as:
1-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring system.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Contains a benzoyl group instead of a tosyl group.
1-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a tosyl group.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C16H17NO3S |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-11-3-5-13-4-2-6-15(18)16(13)17/h2,4,6-10,18H,3,5,11H2,1H3 |
Clave InChI |
IJELWSLHTLSEJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)

![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





